molecular formula C16H23IO B8786513 1-(4-(2-Iodoethyl)phenyl)octan-1-one CAS No. 219307-01-4

1-(4-(2-Iodoethyl)phenyl)octan-1-one

Cat. No. B8786513
Key on ui cas rn: 219307-01-4
M. Wt: 358.26 g/mol
InChI Key: WMMCAHOQTAECRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06605744B2

Procedure details

To a solution of 4′-(2-iodoethyl)octanophenone (200 g) in trifluoroacetic acid (319 ml) is added triethylsilane (195.7 ml) under ice-cooling, and the mixture is stirred at room temperature for 2 hr. The reaction mixture is concentrated, and the residue is distilled away under reduced pressure to give the title compound (7) as a pale-red oil. The resulting Compound (7) has the same physico-chemical characteristics as indicated in Example 15.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
195.7 mL
Type
reactant
Reaction Step One
Quantity
319 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:6][CH:5]=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH2:10]([C:7]1[CH:6]=[CH:5][C:4]([CH2:3][CH2:2][I:1])=[CH:9][CH:8]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ICCC1=CC=C(C=C1)C(CCCCCCC)=O
Name
Quantity
195.7 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
319 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=C(C=C1)CCI

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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